molecular formula C16H20N4O B6445104 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine CAS No. 1865272-46-3

2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine

Cat. No. B6445104
CAS RN: 1865272-46-3
M. Wt: 284.36 g/mol
InChI Key: GNVBLFNMKABPET-UHFFFAOYSA-N
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Description

Benzylpiperazine derivatives are a class of compounds that have been studied for various applications, including as potential therapeutic agents . They often contain a benzyl group attached to a piperazine ring, which can be further substituted with various functional groups .


Synthesis Analysis

While the specific synthesis route for “2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine” is not available, similar compounds have been synthesized through various methods. For example, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-(4-Benzylpiperazin-1-yl)acetohydrazid, has been characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 2-(4-benzylpiperazin-1-yl)ethyl(methyl)amine, include a molecular weight of 233.36, storage temperature of 4 degrees Celsius, and a physical form of liquid .

Scientific Research Applications

Receptor Ligand Studies

  • Sigma and 5-HT1A Receptor Ligands : A study by Berardi et al. (1996) explored compounds structurally related to arylpiperazines, which showed moderate to high sigma affinity and dual high 5-HT1A and sigma affinity. This research highlights the potential application of such compounds in understanding receptor interactions (Berardi et al., 1996).

Antimicrobial Activity

  • Antimicrobial and Molecular Modeling : Mandala et al. (2013) synthesized a series of compounds with a structure similar to 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine, showing significant antibacterial and antifungal activities. Their study also included molecular docking studies to understand the interaction with protein organisms (Mandala et al., 2013).

CNS Receptor Affinity

  • Ligands for CNS Receptors : Research by Beduerftig et al. (2001) focused on synthesizing chiral, non-racemic compounds from a proteinogenic amino acid, showing interaction with σ1-receptors, which are significant for CNS studies (Beduerftig et al., 2001).

Drug Design and Development

  • Drug-Likeness of 2-Aminopyrimidines : Sadek et al. (2014) conducted a study on compounds containing derivatives of 2-aminopyrimidine, focusing on their target-oriented drug-likeness properties, providing insights into the development of potential ligands (Sadek et al., 2014).

Synthesis and SAR-Study

  • Arylpiperazine Derivatives of 5-Arylidenehydantoin : Handzlik et al. (2012) investigated a series of derivatives with a focus on α1-adrenoceptor antagonistic properties. This study provided valuable insights into the synthesis and structure-activity relationship of these compounds (Handzlik et al., 2012).

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-21-15-11-17-16(18-12-15)20-9-7-19(8-10-20)13-14-5-3-2-4-6-14/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVBLFNMKABPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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